4-Methoxy-2-(trifluoromethyl)benzamide

Description

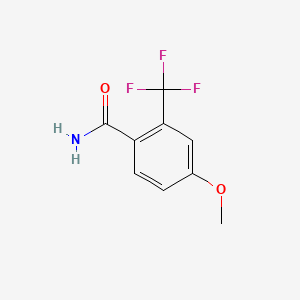

Structure

2D Structure

Properties

IUPAC Name |

4-methoxy-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-15-5-2-3-6(8(13)14)7(4-5)9(10,11)12/h2-4H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWOYOWADOCFARF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674008 | |

| Record name | 4-Methoxy-2-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916420-82-1 | |

| Record name | 4-Methoxy-2-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Table 1: Summary of Preparation Methods for 4-Methoxy-2-(trifluoromethyl)benzamide

| Method | Raw Material | Key Reagents | Reaction Type | Yield | Purity | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Direct trifluoromethylation + amidation | 4-Methoxybenzoic acid | CF₃I, Cu, SOCl₂ | Nucleophilic aromatic substitution + acyl chloride formation | >85% | >98% | Simple, scalable | Requires handling of CF₃I and chlorination |

| Chlorination + nucleophilic substitution | 4-Methoxybenzoic acid | Cl₂, CF₃Cu | Electrophilic substitution + trifluoromethylation | 70–80% | >97% | Cost-effective | Complex purification |

| Radical trifluoromethylation | Aromatic precursors | CF₃I, metal catalysts | Radical addition | 75–85% | >98% | Mild conditions | Requires specialized equipment |

Research Findings:

- The use of copper-catalyzed trifluoromethylation of aromatic compounds is well-documented, offering regioselectivity and high yields.

- Carbodiimide coupling for amidation ensures high purity and is compatible with large-scale manufacturing.

- Avoidance of hazardous reagents like sulfur dioxide or hydrogen chloride improves environmental safety and operator health.

Notes on Industrial Scalability and Environmental Aspects

- The most promising industrial methods avoid the use of highly toxic reagents such as phosphorus trichloride or chlorinated hydrocarbons.

- The use of mild reaction conditions (e.g., room temperature amidation, moderate trifluoromethylation temperatures) enhances safety.

- Purification via crystallization rather than chromatography reduces costs and waste.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The benzamide group can be reduced to form an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

Oxidation: 4-Methoxy-2-(trifluoromethyl)benzoic acid.

Reduction: 4-Methoxy-2-(trifluoromethyl)benzylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-2-(trifluoromethyl)benzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a probe in biochemical studies to understand enzyme interactions and protein-ligand binding.

Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Observations :

- Substituent Impact on Yield : The presence of bulky groups (e.g., benzylamine in ) reduces synthetic yield (34%) compared to simpler precursors (84% in ).

- Bioactivity : The trifluoromethyl group enhances cytotoxicity in antimicrobial contexts (e.g., 5-chloro-2-hydroxy derivative in ), while methoxy groups improve solubility for pharmaceutical applications .

Key Observations :

- Antimicrobial vs. Pharmaceutical Focus: Thienopyrimidinyl derivatives (e.g., ) exhibit broad-spectrum antimicrobial activity, whereas trifluoromethyl/methoxy combinations are prioritized for anti-inflammatory and agrochemical uses .

- Cytotoxicity : Hydroxy-substituted benzamides (e.g., ) show higher cytotoxicity (IC₅₀: 30 µmol/L) compared to methoxy analogs, likely due to enhanced cell membrane interaction.

Physicochemical Properties

Table 3: Solubility and Reactivity

Key Observations :

Biological Activity

4-Methoxy-2-(trifluoromethyl)benzamide (CAS Number: 916420-82-1) is a compound of interest due to its diverse biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a methoxy group and a trifluoromethyl group, which are known to enhance the lipophilicity and metabolic stability of compounds. The molecular formula is , with a molecular weight of approximately 219.161 g/mol. The presence of the trifluoromethyl group often contributes to increased potency in biological systems.

Inhibition of Enzymatic Activity

Research indicates that this compound acts as an inhibitor of soluble epoxide hydrolase (sEH) and phosphodiesterase 4 (PDE4). These enzymes play crucial roles in inflammatory pathways. In vitro studies have shown that this compound exhibits an IC50 value of approximately 0.6 nM for sEH, indicating potent inhibitory activity . Additionally, it has been demonstrated to increase cyclic adenosine monophosphate (cAMP) levels significantly, which is critical for anti-inflammatory effects.

Anti-inflammatory Effects

In vivo studies using rat models have shown that compounds similar to this compound can reduce inflammatory pain effectively. For instance, a related compound demonstrated significant pain relief in a lipopolysaccharide-induced inflammatory model, suggesting that the benzamide structure contributes to its analgesic properties .

Case Study 1: Pain Management

A study conducted on a rat model for inflammatory pain demonstrated that administration of a related compound led to a rapid increase in blood levels and subsequent pain reduction without affecting exploratory behavior or withdrawal latency . This highlights the compound's potential as an effective analgesic agent.

Case Study 2: Antiviral Testing

In another study focusing on antiviral activity, compounds structurally related to benzamides were shown to inhibit filovirus entry effectively. The ability of these compounds to interact with viral proteins suggests that this compound could be investigated further for similar antiviral properties .

Comparative Analysis

| Property | This compound | Related Compounds |

|---|---|---|

| IC50 (sEH) | ~0.6 nM | Varies; some <10 nM |

| cAMP Increase | >200% compared to Rolipram | Comparable increases observed |

| Efficacy in Pain Models | Significant reduction in inflammatory pain | Similar efficacy noted |

| Antiviral Activity | Limited data available | Effective against Ebola and Marburg |

Q & A

Q. Basic Research Focus

- 1H/13C NMR : Identify characteristic peaks for the methoxy group (δ ~3.8–4.0 ppm for 1H; δ ~55–60 ppm for 13C) and trifluoromethyl group (δ ~110–120 ppm in 13C). Aromatic protons appear as a multiplet in δ 7.0–8.0 ppm .

- IR Spectroscopy : Confirm the amide C=O stretch (~1650–1680 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹).

- ESI-MS : Verify molecular ion peaks and fragmentation patterns .

Methodological Note : Integrate cross-validation with X-ray crystallography (e.g., using Mercury software) for unambiguous structural confirmation .

What computational methods are recommended for predicting the biological activity and binding mechanisms of this compound?

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes implicated in cancer or microbial pathways). Validate predictions with in vitro assays .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time (e.g., GROMACS) .

- Pharmacophore Modeling : Identify critical functional groups (e.g., trifluoromethyl for lipophilicity, methoxy for H-bonding) using tools like PharmaGist .

Case Study : Docking studies on benzamide derivatives showed enhanced binding affinity when trifluoromethyl groups occupy hydrophobic pockets .

How do structural modifications (e.g., substituent variation) influence the physicochemical and pharmacological properties of benzamide derivatives?

Q. Advanced Research Focus

- Trifluoromethyl vs. Methoxy : The trifluoromethyl group enhances metabolic stability and lipophilicity (logP ↑), while methoxy improves solubility (logS ↑) and H-bond acceptor capacity .

- SAR Insights :

- Replacement of methoxy with chloro increases electrophilicity but may reduce bioavailability .

- Addition of tetrazole rings (e.g., in 4-chloro-N-phenyl-2-(1H-tetrazol-1-yl)benzamide) enhances biological activity via π-π stacking .

Experimental Design : Use QSAR models to predict bioactivity changes and prioritize synthetic targets .

What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?

Q. Advanced Research Focus

- Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic clearance using LC-MS/MS.

- Metabolite Identification : Use hepatic microsomes to identify active/inactive metabolites contributing to in vivo discrepancies .

- Dose-Response Calibration : Adjust in vitro assay concentrations to reflect in vivo bioavailability.

Case Study : For chromen benzamide derivatives, integrating in vitro cytotoxicity with MD simulations improved translational relevance .

What safety protocols are critical when handling this compound, given its potential mutagenicity?

Q. Basic Research Focus

- Hazard Assessment : Conduct Ames II testing to evaluate mutagenicity (e.g., compound 3 in showed lower mutagenicity than benzyl chloride but requires precautions) .

- PPE Requirements : Use nitrile gloves, lab coats, and fume hoods with >100 L/min airflow.

- Waste Management : Neutralize acidic/byproduct streams before disposal .

Regulatory Compliance : Follow guidelines in Prudent Practices in the Laboratory (National Academies Press) for risk mitigation .

How can crystallographic data be leveraged to understand the solid-state behavior of this compound?

Q. Advanced Research Focus

- Mercury Software : Analyze packing patterns, hydrogen-bonding networks, and void spaces in crystal structures .

- Twinned Data Refinement : Use SHELXL for high-resolution structures, particularly for polymorphic forms .

- Thermal Analysis : Correlate DSC data with crystallographic stability to predict shelf-life .

What in vitro assays are most suitable for evaluating the anticancer potential of this compound?

Q. Advanced Research Focus

- Enzyme Inhibition : Target kinases (e.g., EGFR, PI3K) via fluorescence-based assays .

- Cell Viability : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination .

- Apoptosis Markers : Quantify caspase-3/7 activation via luminescence .

Validation : Pair assays with siRNA knockdowns to confirm target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.